2,2-ジフェニルオキシラン

概要

説明

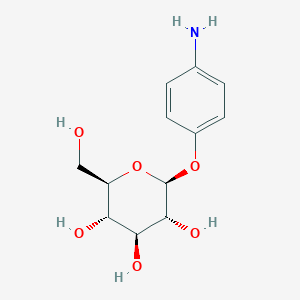

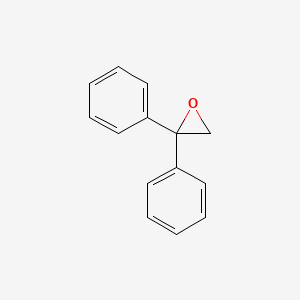

2,2-Diphenyloxirane (DPO) is a versatile and important synthetic organic compound. It is a cyclic ether with two phenyl rings connected by an oxygen atom. It is a colorless liquid with a sweet smell, and is a common intermediate in organic synthesis. DPO is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used in the production of polyester resins, polycarbonates, and polyurethanes.

科学的研究の応用

有機合成

2,2-ジフェニルオキシランは、有機合成において貴重な試薬です。3員環状エーテルであるエポキシドとして使用でき、有機分子にオキシラン環を導入することができます。 この環は、さまざまな方法で開環して新しい官能基を生成できるため、複雑な有機化合物を合成するための汎用性の高い中間体となります .

製薬業界

製薬業界では、2,2-ジフェニルオキシランは、さまざまな薬物の合成における重要な中間体として役立ちます。 その反応性により、薬理活性のある分子を形成することができ、特に治療用途の可能性を秘めた化合物の開発において重要です .

高分子化学

2,2-ジフェニルオキシランは、新規高分子材料を製造するためのモノマーとして、高分子化学において役割を果たします。 重合する能力により、さまざまな工業用途に役立つ、ユニークな特性を持つプラスチックや樹脂を開発することができます .

材料科学

材料科学では、2,2-ジフェニルオキシランは、材料の表面特性を変更するために使用できます。 表面に官能基を導入するために使用でき、疎水性や反応性などの特性を変更できます。これは、材料のコーティングや接着剤にとって重要です .

環境への応用

2,2-ジフェニルオキシランの具体的な環境への応用は広く報告されていませんが、環境修復における潜在的な用途を検討することができます。 たとえば、汚染物質との反応性を利用して、有害物質を分解または変換して、毒性の低い形態にすることができます .

Safety and Hazards

2,2-Diphenyloxirane is considered harmful and it can cause skin irritation, allergic skin reactions, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

作用機序

Target of Action

This compound is a type of oxirane, which are known to interact with various biological molecules due to their highly reactive nature .

Mode of Action

They can undergo ring-opening reactions, which can lead to various interactions with biological targets .

Biochemical Pathways

Given the reactivity of oxiranes, it is plausible that this compound could interfere with multiple pathways, depending on its specific targets .

Pharmacokinetics

It can be analyzed using reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .

Result of Action

Given the reactivity of oxiranes, it is plausible that this compound could have diverse effects, depending on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Diphenyloxirane. For instance, it is recommended to store this compound under inert gas at -18°C . This suggests that exposure to oxygen and higher temperatures could potentially affect its stability and reactivity .

生化学分析

Biochemical Properties

2,2-Diphenyloxirane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between 2,2-Diphenyloxirane and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules, such as nucleic acids and proteins. These interactions are crucial for understanding the compound’s potential effects on cellular processes and its role in metabolic pathways .

Cellular Effects

The effects of 2,2-Diphenyloxirane on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Diphenyloxirane has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 2,2-Diphenyloxirane exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific target. For example, 2,2-Diphenyloxirane can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Diphenyloxirane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that 2,2-Diphenyloxirane can have persistent effects on cellular function, including sustained oxidative stress and prolonged changes in gene expression. These temporal effects are important for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of 2,2-Diphenyloxirane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of 2,2-Diphenyloxirane can cause liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations. Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific dosage levels .

Metabolic Pathways

2,2-Diphenyloxirane is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,2-Diphenyloxirane, leading to the formation of reactive intermediates that can further participate in various biochemical reactions. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2-Diphenyloxirane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of 2,2-Diphenyloxirane can influence its biological activity and its potential to interact with target biomolecules .

Subcellular Localization

The subcellular localization of 2,2-Diphenyloxirane is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2,2-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236886 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-59-7 | |

| Record name | 2,2-Diphenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2-Diphenyloxirane interact with titanocenes, and what are the implications of this interaction?

A: 2,2-Diphenyloxirane binds to titanocene(III) complexes, leading to a ring-opening reaction. [] This interaction is initiated by the complexation of 2,2-Diphenyloxirane with Cp2TiCl, which causes the dissociation of the chloride ligand. [] The resulting titanocene(III)-epoxide complex is short-lived, indicating an exothermic ring-opening reaction. [] Isotope labeling and spin-trapping experiments provide evidence for a transient titanocene(IV)-epoxide radical species, supporting the inner-sphere electron transfer mechanism for this regioselective ring-opening reaction. []

Q2: Can chiral compounds be used to catalyze the asymmetric cyclopropanation of (E)-chalcones using 2,2-Diphenyloxirane as a starting material?

A: Yes, chiral tetrahydroselenophene derivatives, synthesized from (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, can catalyze the asymmetric cyclopropanation of (E)-chalcones. [] This synthesis involves reacting (R)-3-(3-bromopropyl)-2,2-diphenyloxirane with sodium selenide. [] The resulting chiral tetrahydroselenophenes, when reacted with benzyl bromide, form selenonium ylide intermediates. [] These intermediates react with (E)-chalcones to produce cyclopropanes with high enantioselectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。